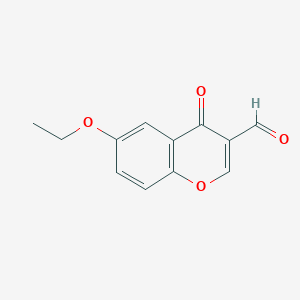
6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde is an organic compound with the molecular formula C12H10O4. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of science .
Preparation Methods
The synthesis of 6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde can be achieved through several methods. One efficient route involves a one-pot three-component reaction of 4-oxo-4H-chromene-3-carbaldehyde, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.
Chemical Reactions Analysis
6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential biological activities, including antibacterial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications due to its biological activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde can be compared with other similar compounds, such as:
- 6-Fluorochromone-3-carboxaldehyde
- 8-Methoxy-2H-chromene-3-carbaldehyde
- 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
- 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
6-ethoxy-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C12H10O4/c1-2-15-9-3-4-11-10(5-9)12(14)8(6-13)7-16-11/h3-7H,2H2,1H3 |
InChI Key |
NOYHUALJWSACLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC=C(C2=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















